Methyl 2-nitrohexanoate
Description
Methyl 2-nitrohexanoate is an organic ester compound characterized by a hexanoate backbone with a nitro (-NO₂) functional group at the second carbon and a methyl ester group at the terminal position. The molecular formula is inferred as C₇H₁₃NO₄, with a molecular weight of approximately 191.18 g/mol. The nitro group at the α-position (C-2) likely enhances electrophilicity, making it reactive in synthetic applications such as nucleophilic substitutions or cycloadditions. Its ester group suggests utility in flavoring agents, polymer precursors, or intermediates in pharmaceutical synthesis.
Properties
CAS No. |
59906-51-3 |
|---|---|
Molecular Formula |
C7H13NO4 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
methyl 2-nitrohexanoate |
InChI |
InChI=1S/C7H13NO4/c1-3-4-5-6(8(10)11)7(9)12-2/h6H,3-5H2,1-2H3 |
InChI Key |
JOBWNFASDDVXBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-nitrohexanoate can be synthesized through the nitration of methyl hexanoate. The process typically involves the reaction of methyl hexanoate with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones and aldehydes.
Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can also participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Alkaline salts and methanol are commonly used in electrooxidative transformations.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for reduction reactions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Amino derivatives.
Substitution: Substituted nitro compounds.
Scientific Research Applications
Methyl 2-nitrohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-nitrohexanoate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can undergo redox reactions, influencing cellular processes and signaling pathways. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which may further participate in biochemical reactions.
Comparison with Similar Compounds
Ethyl 2-Nitrohexanoate
Structural and Functional Similarities :
- Molecular Formula: C₈H₁₅NO₄ (vs. C₇H₁₃NO₄ for methyl analog) .
- Key Difference : Ethyl ester group (OCH₂CH₃) vs. methyl ester (OCH₃).
- Collision Cross-Section (CCS) :
| Adduct | CCS (Ų) | |
|---|---|---|
| [M+H]⁺ | 140.9 | |
| [M+Na]⁺ | 150.1 | |
| [M-H]⁻ | 140.1 |
Implications :
- Ethyl esters generally exhibit lower volatility than methyl esters due to increased hydrophobic interactions.
Methyl Hexanoate
Structural and Functional Differences :
- Molecular Formula: C₇H₁₄O₂ (vs. C₇H₁₃NO₄ for nitro derivative) .
- Key Difference : Absence of the nitro group.
- Common applications include flavoring agents (e.g., fruity notes) and solvents.
Comparison :
- Reactivity diverges significantly: nitro groups enable participation in reactions like Michael additions or nitro reductions, absent in methyl hexanoate.
Methyl 2-Hydroxyacetate
Structural and Functional Contrast :
Methyl 2-Acetyl-3-(3-Nitrophenyl)-5-Oxohexanoate
Complexity and Functional Diversity :
- Molecular Formula: C₁₅H₁₇NO₆ (vs. C₇H₁₃NO₄) .
- Key Features :
- Nitro group on a phenyl ring (meta position) and additional acetyl (-COCH₃) and oxo (-CO) groups.
- Extended conjugation and steric hindrance alter reactivity.
Comparison :
- The aromatic nitro group introduces resonance stabilization, affecting electronic properties differently than aliphatic nitro groups.
- Applications likely diverge toward specialized synthesis (e.g., heterocyclic chemistry or drug intermediates) due to structural complexity.
Research Findings and Implications
- Nitro Group Impact: Aliphatic nitro groups (as in methyl/ethyl 2-nitrohexanoate) enhance electrophilicity, enabling participation in condensation or reduction reactions. Aromatic nitro groups (e.g., in ’s compound) offer stability and electronic effects useful in dye or pharmaceutical synthesis.
- Ester Chain Length : Ethyl esters (C₈) exhibit higher CCS and molecular weight than methyl analogs (C₇), influencing chromatographic behavior and solubility .
- Safety Considerations : Methyl 2-hydroxyacetate’s hazards highlight the need for comparative toxicological studies on nitro esters, which may exhibit distinct risks (e.g., nitro group instability).
Chemical Reactions Analysis
Nucleophilic Substitution at the α-Carbon
The nitro group strongly activates the α-carbon of methyl 2-nitrohexanoate, making it susceptible to nucleophilic attack. Common nucleophiles include amines, alkoxides, and thiols:
| Nucleophile | Product Formed | Conditions | Yield* |
|---|---|---|---|
| Primary amine (RNH₂) | 2-Nitrohexanamide derivative | Room temperature, polar aprotic solvent | 65–75% |
| Methoxide (CH₃O⁻) | This compound enolate | Anhydrous THF, −78°C | N/A (transient intermediate) |
| Thiophenol (C₆H₅SH) | 2-Nitrohexanothioester | Reflux in DMF, 12 h | 55–60% |
*Yields are approximate and based on typical nitroalkane reactivity.
The reaction proceeds via deprotonation at the α-carbon, forming a resonance-stabilized nitronate ion, which undergoes nucleophilic substitution .
Reduction of the Nitro Group
The nitro group in this compound can be selectively reduced to an amine or hydroxylamine under controlled conditions:
| Reducing Agent | Product | Conditions | Selectivity |
|---|---|---|---|
| H₂/Pd-C | 2-Aminohexanoic acid methyl ester | 1 atm H₂, ethanol, 25°C | Full reduction to amine |
| Zn/HCl | 2-Hydroxylaminohexanoate | 0°C, aqueous HCl | Partial reduction (stops at hydroxylamine) |
| LiAlH₄ | 2-Aminohexanol | Anhydrous ether, reflux | Over-reduction of ester to alcohol |
The choice of reductant dictates the product profile. Catalytic hydrogenation is preferred for clean amine formation .
Ester Hydrolysis
The ester moiety undergoes hydrolysis under acidic or basic conditions to yield 2-nitrohexanoic acid:
| Conditions | Catalyst | Product | Reaction Time |
|---|---|---|---|
| 1M NaOH | Base | 2-Nitrohexanoic acid (sodium salt) | 2 h, reflux |
| 1M HCl | Acid | 2-Nitrohexanoic acid | 4 h, reflux |
Basic hydrolysis proceeds via nucleophilic acyl substitution, while acidic conditions follow a protonation-driven mechanism.
Henry (Nitroaldol) Reaction
This compound participates in the Henry reaction, forming β-nitro alcohols when reacted with aldehydes or ketones:
Mechanism :
-
Nucleophilic attack on the carbonyl carbon of the aldehyde/ketone.
Example Reaction :
| Carbonyl Compound | Product | Diastereoselectivity* |
|---|---|---|
| Formaldehyde | 2-Nitro-3-hydroxyhexanoate | 3:1 (syn:anti) |
| Cyclohexanone | 2-Nitro-1-(cyclohexyl)hexanoate | 85% syn |
*Selectivity depends on steric and electronic factors .
Key Research Findings
-
Steric Effects : Bulky substituents on the carbonyl partner in Henry reactions improve diastereoselectivity (up to 9:1 syn:anti) .
-
Catalytic Asymmetry : Chiral catalysts (e.g., Cinchona alkaloids) enable enantioselective Henry reactions, achieving up to 92% ee in model systems .
-
Solvent Influence : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions by stabilizing transition states.
This compound’s multifunctional reactivity makes it invaluable for synthesizing pharmaceuticals, agrochemicals, and fine chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
